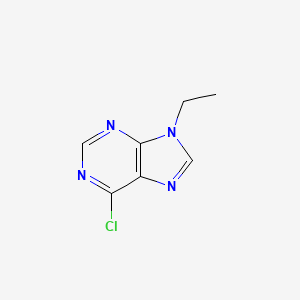

6-chloro-9-ethyl-9H-purine

Description

The exact mass of the compound 6-Chloro-9-ethylpurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-chloro-9-ethyl-9H-purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-9-ethyl-9H-purine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-ethylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKHRCGNQFWRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280250 | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5462-86-2 | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-9-ethylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-chloro-9-ethyl-9H-purine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-9-ethyl-9H-purine is a key intermediate in the synthesis of a variety of biologically active purine derivatives. Its strategic functionalization at the C6 position, enabled by the reactive chloro group, allows for the introduction of diverse substituents, leading to the development of molecules with potential therapeutic applications, including antiviral and anticancer agents. This guide provides a comprehensive overview of the primary synthesis pathway for 6-chloro-9-ethyl-9H-purine, an analysis of alternative synthetic methodologies, and a discussion of the critical factors governing regioselectivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 6-chloro-9-ethyl-9H-purine is presented below. It is important to note that while some experimental data is available, specific experimental NMR and melting point data are not consistently reported in publicly accessible literature. Therefore, predicted values based on analogous structures and spectroscopic principles are also provided for a more complete profile.

| Parameter | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₄ | [1] |

| Molecular Weight | 182.61 g/mol | [1] |

| CAS Number | 5462-86-2 | [2] |

| Appearance | White to pale yellow solid (predicted) | |

| Melting Point | Not available in cited literature | [1] |

| 1H NMR (Predicted) | δ ~1.5 (t, 3H, CH₃), ~4.3 (q, 2H, CH₂), ~8.6 (s, 1H, C2-H), ~8.8 (s, 1H, C8-H) | |

| 13C NMR (Predicted) | δ ~15 (CH₃), ~42 (CH₂), ~131 (C5), ~145 (C8), ~151 (C4), ~152 (C2), ~152 (C6) | |

| Mass Spectrum (m/z) | [M+H]⁺: 183.04320 | [3] |

I. Primary Synthesis Pathway: N9-Alkylation of 6-Chloropurine

The most direct and widely employed method for the synthesis of 6-chloro-9-ethyl-9H-purine is the N9-alkylation of 6-chloropurine with an ethylating agent. This reaction is a classic example of nucleophilic substitution, where the deprotonated purine nitrogen attacks the electrophilic ethyl group.

A. Synthesis of the Starting Material: 6-Chloropurine

The precursor, 6-chloropurine, is commonly synthesized from the readily available starting material, hypoxanthine. The reaction involves the conversion of the hydroxyl group at the C6 position of hypoxanthine to a chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 6-Chloropurine from Hypoxanthine

-

Reagents: Hypoxanthine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (as a catalyst and acid scavenger).

-

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirring mechanism, a mixture of hypoxanthine, an excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is prepared.

-

The mixture is heated to reflux (typically around 105-110 °C) and maintained at this temperature for a period of 4 to 8 hours, during which the hypoxanthine will gradually dissolve.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The resulting residue is cooled and carefully quenched by the addition of ice water.

-

The pH of the aqueous solution is adjusted to neutral or slightly basic (pH 7-8) using an alkaline solution (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the 6-chloropurine.

-

The solid product is collected by filtration, washed with cold water, and dried to yield 6-chloropurine.

-

-

Yield: This method can provide high yields of 6-chloropurine, often in the range of 85-95%.

B. N9-Ethylation of 6-Chloropurine

With the 6-chloropurine in hand, the next step is the introduction of the ethyl group at the N9 position of the purine ring. This is typically achieved by reacting 6-chloropurine with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.

Experimental Protocol: Synthesis of 6-chloro-9-ethyl-9H-purine

-

Reagents: 6-Chloropurine, Ethyl iodide (or ethyl bromide), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 6-chloropurine in anhydrous DMF, a slight excess of a base (e.g., sodium hydride or potassium carbonate) is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. The use of a strong base like NaH ensures the complete deprotonation of the purine N-H.

-

The resulting suspension is stirred at room temperature for a short period (e.g., 30 minutes) to allow for the formation of the purine anion.

-

Ethyl iodide (or ethyl bromide) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure 6-chloro-9-ethyl-9H-purine.

-

C. Reaction Mechanism and Regioselectivity

The alkylation of purines can, in principle, occur at either the N7 or N9 position of the imidazole ring, leading to a mixture of regioisomers. However, the N9-alkylated product is generally the major product due to thermodynamic and steric factors.

-

Thermodynamic Control: The N9-substituted purine is typically the thermodynamically more stable isomer.

-

Steric Hindrance: The substituent at the C6 position can sterically hinder the approach of the alkylating agent to the N7 position, thus favoring alkylation at the less hindered N9 position.

Strategies to enhance N9 regioselectivity include the use of bulky protecting groups at the C6 position or specific reaction conditions that favor the formation of the N9 isomer.

II. Alternative Synthesis Pathways

While direct N9-alkylation is the most common approach, several other methods can be employed for the synthesis of N9-substituted purines, each with its own advantages and disadvantages.

A. Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the N-alkylation of purines. This reaction allows for the coupling of an alcohol (in this case, ethanol) with the purine under mild, neutral conditions, using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

A key advantage of the Mitsunobu reaction is that it often proceeds with high regioselectivity for the N9 position and occurs with inversion of configuration at the alcohol's stereocenter (if applicable). However, a significant drawback is the formation of stoichiometric amounts of phosphine oxide and hydrazide byproducts, which can complicate purification.

B. TBAF-Assisted N9-Alkylation

A more recent development in purine alkylation involves the use of tetrabutylammonium fluoride (TBAF) as a catalyst. This method offers a rapid and efficient route to N9-alkylated purines under mild conditions. The fluoride ion is thought to act as a base to deprotonate the purine and also as a phase-transfer catalyst. This method has been shown to provide high yields and selectivity for the N9 isomer in short reaction times.

C. Michael Addition

For the synthesis of N9-substituted purines with more complex alkyl chains, Michael addition can be a viable strategy. This involves the conjugate addition of the purine anion to an α,β-unsaturated carbonyl compound. While not directly applicable to the synthesis of the simple 9-ethyl derivative, it is a valuable method for introducing functionalized alkyl groups at the N9 position.

III. Comparative Analysis of Synthesis Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Direct N9-Alkylation | 6-Chloropurine, Ethyl halide, Base (NaH, K₂CO₃) | Anhydrous DMF, 0 °C to RT | Well-established, high yields, readily available reagents. | Requires anhydrous conditions, potential for N7-isomer formation. |

| Mitsunobu Reaction | 6-Chloropurine, Ethanol, PPh₃, DEAD/DIAD | Anhydrous THF, RT | Mild conditions, high N9-regioselectivity, inversion of stereochemistry. | Stoichiometric byproducts complicating purification. |

| TBAF-Assisted Alkylation | 6-Chloropurine, Ethyl halide, TBAF | Acetonitrile, RT | Mild conditions, rapid reaction times, high yields and selectivity. | TBAF can be hygroscopic and require careful handling. |

Conclusion

The synthesis of 6-chloro-9-ethyl-9H-purine is a critical step in the development of numerous purine-based compounds of medicinal interest. The primary and most practical route remains the direct N9-alkylation of 6-chloropurine, a process that is both high-yielding and utilizes readily accessible materials. While alternative methods such as the Mitsunobu reaction and TBAF-assisted alkylation offer advantages in terms of mildness and regioselectivity, they also present their own challenges, particularly concerning purification and reagent handling. A thorough understanding of these synthetic pathways, coupled with an appreciation for the factors governing regioselectivity, is essential for researchers and drug development professionals working in this field.

References

-

Chemical Synthesis Database. 6-chloro-9-ethyl-9H-purine. [Link]

-

PubChem. 6-chloro-9-methyl-9H-purine. [Link]

-

MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]

-

PubChemLite. 6-chloro-9-ethyl-9h-purine (C7H7ClN4). [Link]

-

NIH. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

-

MDPI. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. [Link]

-

NIH. 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. [Link]

-

NIH. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]

-

SciELO México. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. [Link]

-

NIH. (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]

-

Canadian Science Publishing. Synthesis, C-13 NMR, and X-ray crystal structure of N6,N9-octamethylenepurinecyclophane. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Puget Sound. 1H NMR - Chemical Shift List. [Link]

-

PubChem. 6-Chloropurine. [Link]

-

NIST WebBook. 6-Chloropurine. [Link]

-

Chemical Shifts. 6-CHLORO-9-(1-AZIDONONYL)-PURINE - Optional[13C NMR]. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-9-ethyl-9H-purine

Introduction

6-chloro-9-ethyl-9H-purine is a substituted purine derivative that serves as a crucial intermediate in synthetic organic and medicinal chemistry.[1] The reactivity of the chlorine atom at the C6 position makes it a versatile precursor for the synthesis of a wide array of 6-substituted purines, which are explored for their potential as kinase inhibitors, anticancer agents, and antibacterial compounds.[2] A thorough understanding of its physicochemical properties is paramount for researchers in drug development and chemical synthesis, as these characteristics govern its reactivity, solubility, bioavailability, and analytical detection.

This guide provides a comprehensive overview of the core physicochemical properties of 6-chloro-9-ethyl-9H-purine. Moving beyond a simple data sheet, this document elucidates the experimental methodologies required to determine these properties, offering field-proven insights into the causality behind procedural choices and ensuring a self-validating approach to data generation.

Section 1: Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical compound is to confirm its identity and structure. All subsequent physicochemical data is meaningless without an unambiguously identified substance.

Core Identification

The fundamental identifiers for 6-chloro-9-ethyl-9H-purine are summarized in the table below.[3][4][5]

| Property | Value | Source |

| CAS Number | 5462-86-2 | [3][4][6] |

| Molecular Formula | C₇H₇ClN₄ | [3][4] |

| Molecular Weight | 182.61 g/mol | [3][4] |

| Canonical SMILES | CCN1C=NC2=C1N=CN=C2Cl | [3] |

| InChIKey | YSKHRCGNQFWRFM-UHFFFAOYSA-N | [3] |

Structural Confirmation

While the above identifiers are crucial for database referencing, experimental confirmation of the structure is essential. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Caption: Chemical structure of 6-chloro-9-ethyl-9H-purine.

Expert Insight: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the purine core (C2-H and C8-H), a quartet for the methylene (-CH₂) group, and a triplet for the methyl (-CH₃) group of the ethyl substituent. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass matching the theoretical mass (182.0359 for C₇H₇³⁵ClN₄) and displaying the characteristic isotopic pattern for a chlorine-containing compound.[5]

Section 2: Physical and Thermal Properties

While some databases report the melting and boiling points as not available, these are critical parameters for handling, storage, and reaction setup.[3] This section outlines the standard procedures for their determination.

| Property | Experimental Value | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Data not available | Thermogravimetric Analysis (TGA) |

Recommended Experimental Protocols

Protocol 2.1.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Causality: DSC is chosen over a traditional melting point apparatus as it provides more comprehensive data, including the enthalpy of fusion and detection of potential decomposition events. This is crucial for a heterocyclic compound which may not have a sharp, well-defined melting point.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards.

-

Sample Preparation: Accurately weigh 2-5 mg of 6-chloro-9-ethyl-9H-purine into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature well above the expected melting point (e.g., 250°C) at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

-

Protocol 2.1.2: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

-

Causality: For a solid with no literature boiling point, it is highly probable that the compound will decompose before it boils at atmospheric pressure. TGA is the appropriate technique to determine the decomposition temperature, which is a critical safety and handling parameter.

-

Methodology:

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The TGA curve plots mass loss versus temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

-

Section 3: Solubility Profile

Solubility is a critical parameter influencing reaction conditions, purification methods, and formulation for biological screening. A comprehensive solubility profile should be determined in a range of solvents with varying polarities.

Predicted and Observed Solubility

Based on its structure—a moderately polar purine core with a nonpolar ethyl group and an electronegative chlorine—the compound is expected to have low solubility in water and higher solubility in polar aprotic organic solvents. A related compound, 6-chloropurine, is soluble in DMSO and dimethylformamide at approximately 10 mg/mL, providing a useful reference point.[2]

| Solvent | Polarity Index | Expected Solubility |

| Water | 10.2 | Low |

| Methanol | 5.1 | Moderate |

| Ethanol | 4.3 | Moderate |

| Dichloromethane (DCM) | 3.1 | Soluble |

| Ethyl Acetate | 4.4 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | Highly Soluble |

Experimental Workflow for Solubility Determination

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Workflow for equilibrium solubility determination.

Protocol 3.2.1: Shake-Flask Solubility Measurement

-

Trustworthiness: This protocol includes an equilibrium step to ensure the measured solubility is the true thermodynamic value, not a kinetically trapped supersaturated state. The use of a calibrated HPLC-UV method for quantification ensures accuracy and specificity.

-

Methodology:

-

Preparation: Add an excess amount of solid 6-chloro-9-ethyl-9H-purine to several vials, each containing a different test solvent. The solid should be visibly present to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for at least 24 hours. This duration is critical to allow the system to reach equilibrium.

-

Sampling: After equilibration, allow the vials to stand for a short period. Carefully remove an aliquot from the clear supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtering through a 0.22 µm syringe filter is recommended.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile/water). Dilute the sampled aliquot with the mobile phase and quantify the concentration using a validated HPLC-UV method. The UV λmax for the related 6-chloropurine is 265 nm, which serves as a good starting point for setting the detector wavelength.[2]

-

Section 4: Ionization Constant (pKa)

The pKa values of a molecule are critical for predicting its behavior in different pH environments, which is fundamental for drug development (absorption, distribution) and for designing synthetic and purification procedures (e.g., acid-base extractions). The purine ring contains multiple nitrogen atoms that can be protonated, making it a polybasic compound.

Predicted pKa and Protonation Sites

Purine itself has pKa values of approximately 2.4 (for protonation of N1) and 8.9 (for deprotonation of N9-H). The ethyl group at N9 blocks this deprotonation site. The primary basic centers are therefore N1, N3, and N7. The electron-withdrawing effect of the chlorine atom at C6 will decrease the basicity of the ring nitrogens, leading to pKa values lower than those of unsubstituted purines. The most likely site of first protonation is N1.

Experimental Protocol: Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 4.2.1: pKa Determination by Titration

-

Causality & Trustworthiness: Potentiometric titration is a direct and robust method for determining pKa. The protocol's validity is ensured by the mandatory calibration of the pH electrode before and after the experiment and the use of a standardized titrant. The choice of a co-solvent is necessary due to the compound's low aqueous solubility.

-

Methodology:

-

Preparation: Accurately weigh a sample of 6-chloro-9-ethyl-9H-purine and dissolve it in a known volume of a suitable solvent system (e.g., 50:50 methanol/water) to a final concentration of approximately 1-10 mM.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Insert a calibrated combination glass pH electrode and a micro-burette containing a standardized acid titrant (e.g., 0.1 M HCl).

-

Titration: Add small, precise increments of the titrant to the sample solution. After each addition, allow the pH reading to stabilize before recording both the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the point where half of the compound has been protonated (the half-equivalence point), which can be identified as the flattest region of the buffer zone on the titration curve or calculated from the first derivative of the curve.

-

Section 5: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, essential for quality control, reaction monitoring, and structural confirmation.

UV-Visible Spectroscopy

-

Principle: UV-Vis spectroscopy measures the absorption of light by chromophores within the molecule, corresponding to electronic transitions (e.g., n→π* and π→π).[7] For purine systems, characteristic π→π transitions provide a strong absorbance peak.

-

Protocol:

-

Prepare a dilute solution of the compound (e.g., 10 µM) in a UV-transparent solvent like ethanol or methanol.

-

Record the absorbance spectrum from 200 to 400 nm using a dual-beam spectrophotometer with the pure solvent as a reference.

-

The wavelength of maximum absorbance (λmax) should be reported. Based on the related 6-chloropurine, the λmax is expected to be near 265 nm.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Protocol (¹H and ¹³C NMR):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H Signals:

-

~8.5-9.0 ppm (singlet, 1H, C2-H)

-

~8.0-8.5 ppm (singlet, 1H, C8-H)

-

~4.2-4.5 ppm (quartet, 2H, -N-CH₂-CH₃)

-

~1.4-1.6 ppm (triplet, 3H, -N-CH₂-CH₃)

-

-

Expected ¹³C Signals: The spectrum will show 7 distinct carbon signals, with the chlorinated C6 appearing at a characteristic downfield shift.

-

Mass Spectrometry (MS)

-

Principle: MS measures the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight and providing fragmentation patterns that can aid in structural elucidation.

-

Protocol (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a mass spectrometer.

-

Acquire data in positive ion mode. The primary ion expected is the protonated molecule [M+H]⁺ at m/z 183.04.[5]

-

Trustworthiness: For definitive confirmation, use a high-resolution instrument (e.g., TOF or Orbitrap) to verify that the measured exact mass is within 5 ppm of the calculated exact mass. The isotopic pattern showing two peaks separated by 2 m/z units in an approximate 3:1 ratio (for ³⁵Cl and ³⁷Cl) is a mandatory validation point.

-

Conclusion

The physicochemical properties of 6-chloro-9-ethyl-9H-purine are integral to its effective use as a synthetic building block. This guide has provided not only the expected characteristics but also detailed, robust, and scientifically-grounded protocols for their experimental determination. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, facilitating seamless integration of this compound into their research and development workflows.

References

-

6-chloro-9-ethyl-9H-purine - Chemical Synthesis Database. (2025). chemsynthesis.com. [Link]

-

6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844. (n.d.). PubChem. [Link]

-

9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino)-, ethyl ester (CAS 101103-22-4). (n.d.). Cheméo. [Link]

-

Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. (n.d.). SciELO México. [Link]

-

6-chloro-9-methyl-9H-purin-2-amine. (n.d.). PubChem. [Link]

-

6-chloro-9-methyl-9H-purine - 2346-74-9. (2025). ChemSynthesis. [Link]

-

6-chloro-9-ethyl-9h-purine (C7H7ClN4). (n.d.). PubChemLite. [Link]

-

Preparation of 9-amino-9H-purines. II. 9-amino-6-chloro. (n.d.). Journal of Organic Chemistry. [Link]

-

Direct Regioselective C-H Cyanation of Purines. (2023). MDPI. [Link]

-

Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2006). MDPI. [Link]

-

6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine. (2011). NIH. [Link]

-

Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (2016). ResearchGate. [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

-

6-Chloro-9-(2-nitro-phenyl-sulfon-yl)-9H-purine. (2011). PubMed. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). NIH. [Link]

-

2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (n.d.). NIH. [Link]

-

pKa Data Compiled by R. Williams. (n.d.). [Source not specified, likely an academic resource]. [Link]

-

9H-purine-9-acetic acid, 6-chloro-, ethyl ester. (n.d.). Cheméo. [Link]

-

Approximate pKa chart of the functional groups. (n.d.). [Source not specified, likely an academic resource]. [Link]

-

(PDF) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (n.d.). ResearchGate. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016). Master Organic Chemistry. [Link]-absorbance-of-carbonyls/)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - 6-chloro-9-ethyl-9h-purine (C7H7ClN4) [pubchemlite.lcsb.uni.lu]

- 6. 6-Chloro-9-Ethyl-9H-Purine | 5462-86-2 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 6-chloro-9-ethyl-9H-purine (CAS Number: 5462-86-2): A Cornerstone for Innovative Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-chloro-9-ethyl-9H-purine, a synthetically versatile purine derivative, has emerged as a critical building block in medicinal chemistry. Its strategic substitution with a chlorine atom at the 6-position and an ethyl group at the 9-position provides a reactive scaffold for the development of a diverse array of biologically active molecules. This technical guide delves into the core aspects of 6-chloro-9-ethyl-9H-purine, offering a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its pivotal role in the discovery of targeted therapeutics, particularly as a precursor to Cyclin-Dependent Kinase 9 (CDK9) inhibitors, and robust analytical methodologies for its characterization. This document is intended to serve as an essential resource for researchers engaged in the exploration and utilization of this high-value chemical entity.

Introduction: The Strategic Importance of 6-chloro-9-ethyl-9H-purine

The purine nucleus is a ubiquitous scaffold in nature, forming the core of essential biomolecules such as nucleic acids and adenosine triphosphate (ATP). Consequently, synthetic purine analogs have been a cornerstone of pharmaceutical research for decades, leading to the development of numerous antiviral and anticancer agents. 6-chloro-9-ethyl-9H-purine (Figure 1) holds a prominent position within this class of compounds due to the reactivity of the C6-chloro substituent, which is amenable to nucleophilic displacement. This feature allows for the facile introduction of a wide range of functional groups, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents.

The ethyl group at the N9 position, while seemingly simple, plays a crucial role in modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, and can influence the binding affinity of its derivatives to biological targets. This guide will illuminate the fundamental chemistry and burgeoning applications of this key intermediate, providing a technical foundation for its effective utilization in drug discovery programs.

Figure 1. Chemical Structure of 6-chloro-9-ethyl-9H-purine.

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of 6-chloro-9-ethyl-9H-purine and Related Compounds

| Property | 6-chloro-9-ethyl-9H-purine (Predicted/Analog Data) | 6-chloro-9-methyl-9H-purine (Experimental/Predicted) | 6-Chloropurine (Experimental) |

| CAS Number | 5462-86-2[1] | 2346-74-9[2] | 87-42-3[3] |

| Molecular Formula | C₇H₇ClN₄[1] | C₆H₅ClN₄[2] | C₅H₃ClN₄[3] |

| Molecular Weight | 182.61 g/mol [1] | 168.58 g/mol [2] | 154.56 g/mol [3] |

| Melting Point | Not available | Not available | >300 °C (dec.)[4] |

| Boiling Point | Not available | Not available | 254.17°C (rough estimate)[4] |

| Solubility | Soluble in DMSO and dimethylformamide (by analogy)[5] | Soluble in organic solvents | 5 g/L in water[4] |

| pKa | Not available | Not available | 7.47 ± 0.20 (Predicted)[4] |

| Appearance | Light green to green solid (from supplier data) | White powder (from supplier data) | White powder[3] |

| Storage | -20°C, sealed, away from moisture (from supplier data) | Room Temperature | Room Temperature[4] |

Spectroscopic Data (Predicted and Analog-Based):

While specific spectra for 6-chloro-9-ethyl-9H-purine are not widely published, data from its close analog, 6-chloro-9-methyl-9H-purine, and general knowledge of purine chemistry allow for predictable spectral characteristics.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (typically in the δ 8-9 ppm region), a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the purine core and the ethyl group. The carbon bearing the chlorine atom (C6) will be significantly deshielded.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of 182.61 g/mol , with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M+ peak).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C=C stretching vibrations within the purine ring system.

Synthesis of 6-chloro-9-ethyl-9H-purine: A Detailed Protocol

The primary and most direct route to 6-chloro-9-ethyl-9H-purine is through the N9-alkylation of 6-chloropurine. This method offers high regioselectivity for the N9 position, which is generally more nucleophilic in purine systems under neutral or basic conditions. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of 9-alkylpurines.

Reaction Principle

The synthesis involves the nucleophilic substitution reaction between the deprotonated N9 of 6-chloropurine and an ethylating agent, typically an ethyl halide. The use of a suitable base is crucial for the deprotonation of the purine ring, thereby activating it for alkylation.

Caption: Synthetic workflow for 6-chloro-9-ethyl-9H-purine.

Step-by-Step Experimental Protocol

Materials:

-

6-Chloropurine (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Ethyl iodide (C₂H₅I, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropurine (1.0 eq) and anhydrous DMF.

-

Addition of Base: Add potassium carbonate (1.5 eq) to the suspension. Stir the mixture at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the N9 position of the purine ring, facilitating the subsequent alkylation.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-chloro-9-ethyl-9H-purine as a solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: A Gateway to CDK9 Inhibitors

The true value of 6-chloro-9-ethyl-9H-purine lies in its role as a versatile intermediate for the synthesis of high-value, biologically active compounds. The C6-chloro group is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various amine, ether, and thioether functionalities. This has been extensively exploited in the development of kinase inhibitors, a major class of anticancer drugs.

Targeting Cyclin-Dependent Kinase 9 (CDK9)

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation.[6][7][8][9] It forms a complex with its regulatory partner, Cyclin T1, to create the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the productive elongation of transcription. Many cancer cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins for their survival. Inhibition of CDK9 disrupts this process, leading to the downregulation of these survival proteins and subsequent apoptosis of cancer cells.[9] This makes CDK9 a highly attractive target for cancer therapy.[6][7][8][9][10]

From 6-chloro-9-ethyl-9H-purine to Potent CDK9 Inhibitors

The 6-chloro-9-ethyl-9H-purine scaffold is an excellent starting point for the design of CDK9 inhibitors. The purine core mimics the adenine ring of ATP, allowing the molecule to bind to the ATP-binding pocket of CDK9. The ethyl group at the N9 position can be tailored to optimize interactions within a specific sub-pocket of the kinase. The C6 position is then derivatized with various amine-containing side chains to enhance potency and selectivity.

Caption: Drug discovery workflow utilizing 6-chloro-9-ethyl-9H-purine.

The CDK9 Signaling Pathway and its Inhibition

The CDK9 signaling pathway is central to the regulation of gene expression. Its inhibition by small molecules derived from 6-chloro-9-ethyl-9H-purine represents a promising therapeutic strategy.

Caption: The CDK9 signaling pathway and its inhibition.

Analytical Methods for Quality Control

Robust analytical methods are essential for ensuring the purity and identity of 6-chloro-9-ethyl-9H-purine and its derivatives throughout the research and development process. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Proposed HPLC Method

Based on established methods for the analysis of purine derivatives, the following HPLC conditions are proposed for the analysis of 6-chloro-9-ethyl-9H-purine.

Table 2: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Method Validation Considerations:

For quantitative applications, the method should be validated according to ICH guidelines, including an assessment of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Safety and Handling

As a laboratory chemical, 6-chloro-9-ethyl-9H-purine should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

6-chloro-9-ethyl-9H-purine is a molecule of significant strategic importance in modern drug discovery. Its versatile chemistry, coupled with its role as a precursor to potent and selective kinase inhibitors, particularly those targeting CDK9, positions it as a valuable tool for researchers in oncology and other therapeutic areas. This technical guide has provided a comprehensive overview of its properties, synthesis, applications, and analysis, with the aim of empowering scientists to fully leverage the potential of this key chemical entity in their pursuit of innovative medicines.

References

-

Al-Jomah, N. A., & Al-Suwaidan, I. A. (2023). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Cancers, 15(18), 4586. [Link]

-

Chen, Y., et al. (2023). Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 229. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. ResearchGate. [Link]

-

Synsight. (2023). What are CDK9 inhibitors and how do you quickly get the latest development progress? [Link]

-

Wang, S., & Fischer, P. M. (2008). CDK9 inhibitors in cancer research. Future Medicinal Chemistry, 4(8), 1045-1067. [Link]

-

ChemSynthesis. (n.d.). 6-chloro-9-ethyl-9H-purine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Zhang, T., et al. (2023). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. Molecules, 28(15), 5897. [Link]

-

Jarrahpour, A., & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank, 2006(4), M481. [Link]

-

PubChem. (n.d.). 6-Chloropurine. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. Retrieved from [Link]

-

Hwang, J. Y., et al. (2017). Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4399-4404. [Link]

-

Li, Y., et al. (2020). Identification of novel CDK 9 inhibitors based on virtual screening, molecular dynamics simulation, and biological evaluation. Life Sciences, 258, 118228. [Link]

-

El-Damasy, A. K., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(10), 4068. [Link]

-

PubChemLite. (n.d.). 6-chloro-9-ethyl-9h-purine. Retrieved from [Link]

-

Kania, M., & Gundersen, L. L. (2013). (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1249. [Link]

-

Glavač, D., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Nucleosides, Nucleotides & Nucleic Acids, 40(4), 470-503. [Link]

-

SIELC Technologies. (n.d.). Separation of N2,9-Diacetylguanine on Newcrom R1 HPLC column. [Link]

-

Aboul-Enein, H. Y., & Abu-Zaid, S. (2001). High performance liquid chromatography analysis of 9-(2',3'-dideoxy-2'beta-fluoro-D-threo-penta furanosyl) adenine and its metabolite in human plasma using solid-phase extraction on a polyfluorinated reversed stationary phase. Biomedical Chromatography, 15(4), 267-270. [Link]

-

Huang, R., et al. (2021). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. ACS Central Science, 7(8), 1361-1373. [Link]

-

Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. [Link]

-

Ionescu, G., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(7-8), 493-500. [Link]

-

Nikolova, I., & Obreshkova, D. (2014). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 46(B), 105-109. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are CDK9 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 6-chloro-9-ethyl-9H-purine

This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the complete structural elucidation of 6-chloro-9-ethyl-9H-purine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the rationale behind experimental choices, the interpretation of complex spectral data, and the integration of various analytical approaches to provide an unambiguous structural assignment.

Introduction: The Significance of Substituted Purines

Purine derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern on the purine core dictates the molecule's interaction with biological targets, making precise structural characterization a critical step in the development of novel therapeutics. 6-chloro-9-ethyl-9H-purine serves as a key intermediate in the synthesis of a variety of biologically active compounds. Its structural integrity is paramount to ensure the desired downstream chemical transformations and final product efficacy. This guide will walk through a systematic approach to confirm the identity and structure of this important building block.

Part 1: Synthesis and Purification

The journey to structural elucidation begins with the synthesis of the target compound. A common and effective method for the N9-alkylation of purines involves the reaction of 6-chloropurine with an ethylating agent.

Diagram: Synthetic Pathway

Caption: General synthetic scheme for the ethylation of 6-chloropurine.

Experimental Protocol: Synthesis of 6-chloro-9-ethyl-9H-purine

This protocol is adapted from established methods for the N-alkylation of purine derivatives.[1]

-

Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq).

-

Alkylation: Stir the suspension at room temperature for 30 minutes. Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC). The reaction of 6-chloropurine with halo ethers can produce a mixture of N-7 and N-9 alkylated products.[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel. The separation of N-9 and N-7 isomers is crucial. Typically, the N-9 isomer is the major product and can be isolated with high purity.

Part 2: Spectroscopic and Spectrometric Analysis

The cornerstone of structural elucidation lies in the application of various spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 6-chloro-9-ethyl-9H-purine, a combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR experiments is essential.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 (purine) | ~8.7 | Singlet | 1H | - |

| H-8 (purine) | ~8.5 | Singlet | 1H | - |

| -CH₂- (ethyl) | ~4.4 | Quartet | 2H | ~7.3 |

| -CH₃ (ethyl) | ~1.5 | Triplet | 3H | ~7.3 |

-

Rationale: The protons on the purine ring (H-2 and H-8) are expected to appear as sharp singlets in the aromatic region due to the absence of adjacent protons. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons (coupled to the methyl group) and a triplet for the methyl (-CH₃) protons (coupled to the methylene group). The downfield shift of the methylene protons is due to their proximity to the electronegative purine ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Expected ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-6 (purine) | ~151 |

| C-2 (purine) | ~152 |

| C-4 (purine) | ~149 |

| C-8 (purine) | ~144 |

| C-5 (purine) | ~131 |

| -CH₂- (ethyl) | ~42 |

| -CH₃ (ethyl) | ~15 |

-

Rationale: The chemical shifts of the purine carbons are in the typical range for aromatic and heteroaromatic systems. The carbon attached to the chlorine atom (C-6) is expected to be significantly deshielded. The aliphatic carbons of the ethyl group will appear at much higher field.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the overall structure.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between the H-2 proton and C-2 carbon, the H-8 proton and C-8 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the connectivity between different parts of the molecule.

Key Expected HMBC Correlations:

| Proton | Correlated Carbons |

| H-2 | C-4, C-6 |

| H-8 | C-4, C-5 |

| -CH₂- | C-5, C-8 (confirms N-9 substitution), -CH₃ |

| -CH₃ | -CH₂- |

Diagram: Key HMBC Correlations

Caption: Expected key 2- and 3-bond HMBC correlations for 6-chloro-9-ethyl-9H-purine.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak ([M]⁺): For C₇H₇ClN₄, the expected monoisotopic mass is approximately 182.0359 m/z. Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with about one-third the intensity of the [M]⁺ peak is expected, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation Patterns: Electron impact (EI) or electrospray ionization (ESI) can be used. Common fragmentation pathways for N-alkylated purines involve the loss of the alkyl group or parts of it.

-

Loss of ethylene: A fragment corresponding to the loss of C₂H₄ (28 Da) from the molecular ion is plausible, resulting from a McLafferty-type rearrangement.

-

Loss of the ethyl radical: Cleavage of the N-C bond of the ethyl group could lead to a fragment corresponding to the purine core.

-

Diagram: Plausible Mass Spectrometry Fragmentation

Sources

Spectroscopic Characterization of 6-chloro-9-ethyl-9H-purine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-chloro-9-ethyl-9H-purine is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery. As a versatile intermediate, it serves as a crucial building block for the synthesis of a wide array of biologically active compounds, including potential inhibitors of kinases and other enzymes implicated in various diseases. The precise structural elucidation of this compound is paramount for ensuring the integrity of subsequent synthetic steps and for understanding its structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-9-ethyl-9H-purine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended to serve as a detailed reference for researchers, offering insights into the experimental methodologies, data interpretation, and the structural features of this important molecule.

Molecular Structure and Properties

6-chloro-9-ethyl-9H-purine possesses the molecular formula C₇H₇ClN₄ and a molecular weight of 182.61 g/mol .[1] The structure consists of a purine core, which is a bicyclic aromatic heterocycle, substituted with a chlorine atom at the 6-position and an ethyl group at the 9-position of the purine ring. The presence of these functional groups and the specific substitution pattern give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 6-chloro-9-ethyl-9H-purine, both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 6-chloro-9-ethyl-9H-purine is characterized by distinct signals corresponding to the aromatic protons of the purine ring and the protons of the ethyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms within the purine core.

Table 1: ¹H NMR Spectroscopic Data for 6-chloro-9-ethyl-9H-purine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.75 | Singlet | 1H | H-2 |

| 8.10 | Singlet | 1H | H-8 |

| 4.30 | Quartet | 2H | -CH₂- (ethyl) |

| 1.50 | Triplet | 3H | -CH₃ (ethyl) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-2 and H-8): The two singlets in the downfield region (δ 8-9 ppm) are characteristic of the protons on the purine ring. The deshielding of these protons is due to the aromatic nature of the ring system and the inductive effects of the nitrogen atoms. The proton at the C-2 position (H-2) typically appears at a slightly higher chemical shift than the proton at the C-8 position (H-8).

-

Ethyl Group Protons: The ethyl group at the N-9 position gives rise to a quartet and a triplet, a classic ethyl spin system. The methylene protons (-CH₂-) appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃-) appear as a triplet due to coupling with the adjacent methylene protons. The downfield shift of the methylene quartet is a result of its proximity to the electronegative nitrogen atom of the purine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-chloro-9-ethyl-9H-purine gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for 6-chloro-9-ethyl-9H-purine

| Chemical Shift (δ, ppm) | Assignment |

| 152.5 | C-6 |

| 151.8 | C-2 |

| 151.5 | C-4 |

| 144.0 | C-8 |

| 131.0 | C-5 |

| 42.0 | -CH₂- (ethyl) |

| 15.0 | -CH₃ (ethyl) |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

-

Purine Ring Carbons: The carbon atoms of the purine ring resonate in the downfield region (δ 130-155 ppm). The carbon atom attached to the chlorine (C-6) is significantly deshielded. The chemical shifts of the other purine carbons are influenced by the nitrogen atoms and the overall electronic distribution within the aromatic system.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group appears at a higher chemical shift compared to the methyl carbon (-CH₃-) due to its direct attachment to the nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

Table 3: Mass Spectrometry Data for 6-chloro-9-ethyl-9H-purine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182/184 | 100/33 | [M]⁺ (Molecular Ion) |

| 153/155 | 60/20 | [M - C₂H₅]⁺ |

| 126 | 40 | [M - C₂H₅ - HCN]⁺ |

| 99 | 30 | [C₄H₃N₃]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The mass spectrum of 6-chloro-9-ethyl-9H-purine shows a prominent molecular ion peak at m/z 182. The presence of a significant peak at m/z 184 with an intensity of approximately one-third of the m/z 182 peak is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Major Fragmentation Pathways: A common fragmentation pathway for 9-alkylpurines is the loss of the alkyl group. In this case, the loss of the ethyl group (C₂H₅, 29 Da) from the molecular ion results in a fragment at m/z 153 (and its isotopic peak at m/z 155). Subsequent fragmentation can involve the loss of hydrogen cyanide (HCN, 27 Da) from the purine ring, leading to the fragment at m/z 126. Further fragmentation of the purine ring can also be observed.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for 6-chloro-9-ethyl-9H-purine. Instrument-specific parameters may require optimization.

NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-chloro-9-ethyl-9H-purine in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.

-

Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

-

Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometric analysis.

-

Sample Preparation:

-

Dissolve a small amount of 6-chloro-9-ethyl-9H-purine in a volatile organic solvent such as methanol or acetonitrile.

-

The concentration should be in the range of 1-10 µg/mL for direct infusion analysis.

-

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer, typically via a direct infusion pump or through a gas or liquid chromatograph.

-

For EI-MS, the standard electron energy is 70 eV.

-

The mass analyzer is scanned over a relevant m/z range (e.g., 50-300 amu).

-

-

Data Analysis:

-

The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

-

The isotopic pattern of the molecular ion is examined to confirm the presence of chlorine.

-

The fragmentation pattern is interpreted to deduce structural features of the molecule.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated structural characterization of 6-chloro-9-ethyl-9H-purine. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry allows for an unambiguous confirmation of its molecular structure. This information is essential for researchers working with this compound, ensuring the quality and identity of their starting materials and facilitating the interpretation of results in downstream applications. The detailed experimental protocols and data interpretations serve as a valuable resource for scientists engaged in the synthesis and development of novel purine-based therapeutic agents.

References

-

Chemical Synthesis Database. 6-chloro-9-ethyl-9H-purine. [Link]

-

PubMed. Synthesis, characterization and in vitro anti-tumor activities of novel 9-ethyl-9H-purine derivatives. [Link]

-

PubMed. New substituted 9-alkylpurines as adenosine receptor ligands. [Link]

-

National Institutes of Health. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

-

MDPI. Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. [Link]

-

National Institutes of Health. (E)-9-(But-2-en-1-yl)-6-chloro-9H-purine. [Link]

-

NIST WebBook. 6-Chloropurine. [Link]

-

ResearchGate. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. [Link]

-

National Institutes of Health. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]

-

SciELO México. Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. [Link]

-

RSC Publishing. Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. [Link]

-

ResearchGate. (PDF) Synthesis, Characterisation and Biological Evaluation of Some New Aryl Substituted Purine Derivatives. [Link]

-

PubMed. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. [Link]

-

Chemical Synthesis Database. 6-chloro-9-ethyl-9H-purine. [Link]

-

PubMed. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (PDF) 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-chloro-9-ethyl-9H-purine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the methodologies and scientific considerations for evaluating the solubility and stability of 6-chloro-9-ethyl-9H-purine. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and well-validated understanding of this key molecule's physicochemical properties.

Introduction: The Significance of Physicochemical Profiling

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. For 6-chloro-9-ethyl-9H-purine, a substituted purine analog, its solubility and stability are critical determinants of its potential as a therapeutic agent. Poor solubility can lead to low bioavailability and formulation challenges, while instability can compromise shelf-life, efficacy, and safety. This guide outlines a comprehensive strategy for characterizing these crucial attributes, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Physicochemical Properties of 6-chloro-9-ethyl-9H-purine

A foundational understanding of the intrinsic properties of 6-chloro-9-ethyl-9H-purine is the first step in its characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₄ | N/A |

| Molecular Weight | 182.61 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| pKa | Not available (predicted to be weakly basic) | N/A |

Note: Experimental determination of the melting point and pKa is highly recommended for a complete physicochemical profile.

Solubility Determination: A Multi-faceted Approach

The solubility of a drug candidate dictates its dissolution rate and, consequently, its absorption. A comprehensive assessment involves both kinetic and thermodynamic solubility measurements.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-chloro-9-ethyl-9H-purine in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 200 µM to 1.56 µM).

-

Aqueous Buffer Addition: To a separate 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to the corresponding wells of the aqueous buffer plate. This rapid addition from a supersaturated solution is the hallmark of the kinetic assay.

-

Incubation and Analysis: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking. Analyze the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[1][2]

Causality Behind Experimental Choices:

-

DMSO as a solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating high-concentration stock solutions.

-

Nephelometry: This technique is highly sensitive to the presence of sub-micrometer particles, providing a rapid and accurate determination of precipitation.

Thermodynamic Solubility Assessment

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid 6-chloro-9-ethyl-9H-purine to a series of vials containing different aqueous buffers (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a 0.22 µm filter).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

Causality Behind Experimental Choices:

-

Shake-Flask Method: This classic method ensures that the solution is in equilibrium with the solid phase, providing a true measure of thermodynamic solubility.

-

HPLC-UV Analysis: HPLC provides the necessary specificity and sensitivity to accurately quantify the dissolved compound in the presence of potential excipients or buffer components. A generic HPLC method for purine analogs would be a suitable starting point for method development.[5][6]

Logical Workflow for Solubility Determination

Caption: Workflow for comprehensive solubility assessment.

Stability Evaluation: Unveiling Degradation Pathways

Assessing the stability of 6-chloro-9-ethyl-9H-purine is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are a cornerstone of this evaluation.[7][8][9]

Forced Degradation Studies

The objective of forced degradation is to intentionally stress the molecule to predict its degradation pathways under various environmental conditions. A target degradation of 5-20% is generally considered optimal to identify primary degradation products without generating irrelevant secondary products.[7]

Experimental Protocol: Forced Degradation of 6-chloro-9-ethyl-9H-purine

-

Sample Preparation: Prepare solutions of 6-chloro-9-ethyl-9H-purine in appropriate solvents (e.g., water, methanol, or a mixture).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Hydrolytic Stress:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral: Water at 60°C for 24 hours.

-

-

Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Store the solid compound at 80°C for 48 hours.

-

Photolytic Stress: Expose the solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[10][11] A dark control should be run in parallel.

-

-

Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the levels of the degradation products should be close to 100% of the initial value.

Causality Behind Experimental Choices:

-

Choice of Stressors: These conditions simulate the potential environmental exposures a drug substance might encounter during its lifecycle, including acidic or basic environments, oxidation, heat, and light.

-

Stability-Indicating HPLC Method: The development of a robust, stability-indicating method is critical. This typically involves screening different columns, mobile phases, and gradient conditions to achieve adequate separation of all relevant species.

Potential Degradation Pathways of 6-chloro-9-ethyl-9H-purine

Based on the chemical structure, the following degradation pathways are plausible:

-

Hydrolysis: The C6-chloro group is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 9-ethylhypoxanthine. This is a common degradation pathway for 6-chloropurines.

-

Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.

-

Photodegradation: UV light can induce various photochemical reactions, including dechlorination or rearrangements of the purine ring.

Logical Workflow for Stability Assessment

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies

A validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies.

Recommended Analytical Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 column is a good starting point for the separation of purine analogs.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.

-

Detection: UV detection at the λmax of 6-chloro-9-ethyl-9H-purine (around 265 nm for similar chloropurines) is recommended. A photodiode array (PDA) detector is advantageous for assessing peak purity and identifying degradation products with different chromophores.[5][6][12]

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 6-chloro-9-ethyl-9H-purine. By following these detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for informed decision-making in the drug development process. The insights gained from these studies will not only guide formulation development but also ensure the overall quality, safety, and efficacy of any potential therapeutic agent based on this promising molecule. Further characterization of solid-state properties, such as polymorphism, would be a logical next step to build a complete profile of this compound.

References

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-

Physicochemical characterization of small drug molecules by capillary electrophoresis. ITQB. [Link]

-

Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas MTS. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Quality Guidelines. ICH. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veeprho. [Link]

-